4-Chloro-3-ethyl-1H-indole
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Overview
Description
4-Chloro-3-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are integral to various biochemical processes . The compound this compound is characterized by the presence of a chlorine atom at the fourth position and an ethyl group at the third position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chlorine and ethyl substituents onto the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and indoline derivatives .
Scientific Research Applications
4-Chloro-3-ethyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
4-Chloroindole-3-acetic acid: A related compound with similar structural features but different biological activities.
3-Ethylindole: Another indole derivative with an ethyl group at the third position but lacking the chlorine substituent.
Uniqueness: 4-Chloro-3-ethyl-1H-indole is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10ClN |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
4-chloro-3-ethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-2-7-6-12-9-5-3-4-8(11)10(7)9/h3-6,12H,2H2,1H3 |
InChI Key |
DWRUUHULPYPBHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
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